8-(Octylselanyl)octanoic acid
Description
8-(Octylselanyl)octanoic acid is a medium-chain fatty acid derivative in which a selenium-containing octylselanyl group (-Se-(CH₂)₇CH₃) is attached to the terminal carbon (C8) of octanoic acid.
Selenium is a critical trace element with antioxidant and anti-inflammatory roles, suggesting that 8-(octylselanyl)octanoic acid may exhibit unique biological activities compared to its sulfur or oxygen analogs. Its structure likely influences solubility, bioavailability, and interactions with cellular targets, making it relevant for pharmaceutical, nutritional, and industrial applications.
Properties
CAS No. |
50514-64-2 |
|---|---|
Molecular Formula |
C16H32O2Se |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
8-octylselanyloctanoic acid |
InChI |
InChI=1S/C16H32O2Se/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI Key |
XWKLKNRFPVAZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Se]CCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octylselanyl)octanoic acid typically involves the reaction of octanoic acid with an octylselanyl reagent. One common method is the selenation of octanoic acid using octylselenol in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of 8-(Octylselanyl)octanoic acid may involve large-scale selenation processes using specialized reactors. The process includes the purification of the final product through techniques such as distillation or recrystallization to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
General Reactivity of Selenoether Derivatives
Selenoethers (R-Se-R') exhibit reactivity influenced by the nucleophilic nature of selenium. Key reactions include:
-
Oxidation : Selenoethers oxidize to selenoxides (R-Se(O)-R') or selenones (R-Se(O₂)-R') under mild oxidizing conditions (e.g., H₂O₂, O₃) .
-
Protonation : The selenium atom can act as a soft base, coordinating with acids or metal ions.
-
Radical Reactions : Selenium centers participate in radical chain processes, such as hydrogen abstraction or polymerization initiation .
For 8-(Octylselanyl)octanoic acid, the carboxylic acid group introduces additional reactivity:
-
Acid-Base Reactions : Deprotonation by bases (e.g., NaOH) forms the carboxylate anion, enhancing solubility in polar solvents .
-
Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form esters .
Oxidation Reactions
Decarboxylation
Under thermal or photolytic conditions (150–200°C), the carboxylic acid group may decarboxylate, yielding 1-(octylselanyl)heptane (C₁₅H₃₂Se) and CO₂ .
Nucleophilic Substitution
The selanyl group could undergo substitution with stronger nucleophiles (e.g., thiols):
Biological and Catalytic Implications
Selenium-containing compounds are known for:
-
Antioxidant Activity : Potential radical scavenging via Se-centered redox cycles .
-
Catalysis : Selenoethers act as ligands in transition-metal complexes (e.g., Pd, Pt) for cross-coupling reactions .
Challenges in Data Availability
-
No peer-reviewed studies or patents specifically addressing 8-(Octylselanyl)octanoic acid were identified in the provided sources.
-
Existing data on analogous selenoethers (e.g., diphenyl selenide) or medium-chain fatty acids (e.g., octanoic acid) were extrapolated .
Recommended Experimental Focus
-
Synthesis Optimization : Explore selenylation of octanoic acid using selenoureas or diselenides.
-
Stability Studies : Investigate thermal and oxidative stability under varying pH and temperature.
-
Biological Screening : Assess cytotoxicity, antioxidant capacity, and enzyme inhibition potential.
Scientific Research Applications
8-(Octylselanyl)octanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(Octylselanyl)octanoic acid involves its interaction with molecular targets in biological systems. The octylselanyl group can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate oxidative stress and influence cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of octanoic acid derivatives reveals significant differences in molecular weight, hydrophobicity (logP), and solubility (Table 1).
Table 1: Physicochemical Properties of Octanoic Acid Derivatives
| Compound | Substituent | Molecular Weight | logP | Solubility (25°C) | Reference |
|---|---|---|---|---|---|
| Octanoic acid | None | 144.21 | 3.05 | Insoluble in water | [15] |
| 8-(Octylselanyl)octanoic acid | -Se-(CH₂)₇CH₃ | ~316.35* | ~6.0† | Likely low water solubility | Inferred |
| 8-(Nonylthio)octanoic acid | -S-(CH₂)₈CH₃ | 344.61 | 5.895 | Soluble in organic solvents | [13] |
| 8-Aminocaprylic acid | -NH₂ | 160.23 | -0.17 | Soluble in water, DMSO | [14], [18] |
| Boc-8-aminocaprylic acid | -NH-Boc | 273.34 | 2.1 | Soluble in DMSO, ethanol | [17], [19] |
*Estimated based on selenium’s atomic weight. †Predicted based on sulfur analog (logP 5.895 for 8-(nonylthio)octanoic acid) [13].
Key Observations:
- Hydrophobicity: The selanyl group increases hydrophobicity compared to the parent octanoic acid, similar to sulfur-containing analogs. This enhances membrane permeability but reduces water solubility.
- Solubility: Amino-substituted derivatives (e.g., 8-aminocaprylic acid) exhibit higher water solubility due to polar functional groups, whereas selenium/sulfur derivatives require organic solvents [14], [18].
Antimicrobial Activity
Octanoic acid exhibits broad-spectrum antibacterial activity by disrupting microbial membranes and metabolism [2]. Substitution with selenium may enhance this activity due to selenium’s redox-modulating properties. For example:
- Selenium vs. Sulfur : Selenium’s higher electronegativity and larger atomic size could improve membrane disruption efficacy compared to sulfur derivatives.
Metabolic and Bone Health Effects
- Octanoic acid: Long-term consumption in ketogenic diets reduces bone mineral density by increasing bone resorption markers (TRAP) and decreasing formation markers (ALP) [1], [7].
- 8-(Octylselanyl)octanoic acid: Selenium’s antioxidant properties might mitigate oxidative stress-induced bone resorption, though this requires empirical validation.
Pharmaceutical Potential
- Amino-substituted derivatives: 8-Aminocaprylic acid and its Boc-protected form are used in peptide synthesis and metabolic studies [17], [19].
- Benzotriazole derivatives: 8-(1H-Benzotriazol-1-ylamino)-octanoic acid () highlights the role of heterocyclic groups in drug design, particularly for antithrombotic applications [10].
Production and Stability
- Yeast-based production: Octanoic acid is biosynthesized in Saccharomyces cerevisiae with titers up to 87 mg/L, though production stresses cellular physiology [5], [8]. Selenium derivatives may require specialized pathways or chemical synthesis.
- Stability : Selenium compounds are generally less stable than sulfur analogs due to weaker C-Se bonds, necessitating careful storage (e.g., inert atmosphere, low temperatures) [9].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
